molecular formula C20H19I4NO6 B3165063 Boc-d-thyroxine CAS No. 89624-64-6

Boc-d-thyroxine

Cat. No.: B3165063
CAS No.: 89624-64-6
M. Wt: 877 g/mol
InChI Key: UFXHMKCFGLKNNF-OAHLLOKOSA-N
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Description

Boc-d-thyroxine, also known as tert-butoxycarbonyl-d-thyroxine, is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound is primarily used in biochemical research and pharmaceutical applications due to its stability and bioactivity. It is a dextrorotary isomer of thyroxine, which means it rotates plane-polarized light to the right.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-thyroxine typically involves the protection of the amino group of d-thyroxine with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification systems helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-d-thyroxine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as trifluoroacetic acid can be used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-d-thyroxine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying thyroid hormone receptors and their interactions.

    Medicine: It is used in the development of thyroid hormone analogs for therapeutic purposes.

    Industry: It is employed in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

Boc-d-thyroxine exerts its effects by interacting with thyroid hormone receptors in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound influences the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone response elements in the DNA, which modulate the expression of specific genes.

Comparison with Similar Compounds

    Levothyroxine: A synthetic form of the naturally occurring thyroid hormone thyroxine.

    Dextrothyroxine: Another isomer of thyroxine used to lower cholesterol levels.

    Triiodothyronine: A more potent thyroid hormone with three iodine atoms.

Uniqueness: Boc-d-thyroxine is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a valuable tool in synthetic chemistry and pharmaceutical research, where stability and selectivity are crucial.

Properties

IUPAC Name

(2R)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHMKCFGLKNNF-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19I4NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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